Cas no 2171894-26-9 (2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole)

2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole structure
2171894-26-9 structure
商品名:2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole
CAS番号:2171894-26-9
MF:C9H9BrN2OS2
メガワット:305.214558362961
CID:6054621
PubChem ID:165482961

2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole
    • 2171894-26-9
    • 2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
    • EN300-1290310
    • インチ: 1S/C9H9BrN2OS2/c1-2-6-3-4-7(13-6)5-14-9-12-11-8(10)15-9/h3-4H,2,5H2,1H3
    • InChIKey: WZMKOSDEQZPFNU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NN=C(S1)SCC1=CC=C(CC)O1

計算された属性

  • せいみつぶんしりょう: 303.93397g/mol
  • どういたいしつりょう: 303.93397g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 92.5Ų

2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1290310-1.0g
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
1g
$0.0 2023-06-07
Enamine
EN300-1290310-5000mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
5000mg
$2858.0 2023-10-01
Enamine
EN300-1290310-10000mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
10000mg
$4236.0 2023-10-01
Enamine
EN300-1290310-100mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
100mg
$867.0 2023-10-01
Enamine
EN300-1290310-1000mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
1000mg
$986.0 2023-10-01
Enamine
EN300-1290310-500mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
500mg
$946.0 2023-10-01
Enamine
EN300-1290310-50mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
50mg
$827.0 2023-10-01
Enamine
EN300-1290310-250mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
250mg
$906.0 2023-10-01
Enamine
EN300-1290310-2500mg
2-bromo-5-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
2171894-26-9
2500mg
$1931.0 2023-10-01

2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole 関連文献

2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazoleに関する追加情報

Research Briefing on 2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole (CAS: 2171894-26-9) in Chemical Biology and Pharmaceutical Applications

The compound 2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole (CAS: 2171894-26-9) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic compound, featuring a 1,3,4-thiadiazole core with bromo and furan-containing thioether substituents, exhibits unique physicochemical properties that make it particularly interesting for drug discovery and biochemical probe development. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, positioning it as a versatile building block for pharmaceutical applications.

A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of this compound via a multi-step procedure involving the bromination of 5-mercapto-1,3,4-thiadiazole followed by coupling with (5-ethylfuran-2-yl)methanol. The researchers employed NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry to fully characterize the structure, confirming the molecular formula C9H9BrN2OS2. X-ray crystallographic analysis revealed interesting conformational features, with the furan ring adopting a nearly perpendicular orientation relative to the thiadiazole plane, suggesting potential for selective molecular interactions.

Biological evaluation studies have demonstrated that 2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole exhibits moderate inhibitory activity against several kinase targets, particularly showing promise in the low micromolar range against JAK3 and FLT3 kinases. Molecular docking simulations suggest that the bromine atom and the sulfur-containing groups may form key interactions with the ATP-binding sites of these kinases. These findings were presented at the 2024 American Chemical Society National Meeting, highlighting the compound's potential as a lead structure for developing kinase inhibitors in oncology applications.

In chemical biology applications, researchers have exploited the reactivity of the bromine substituent to develop various derivatives through palladium-catalyzed cross-coupling reactions. A recent Nature Chemical Biology publication described its use in creating a library of fluorescent probes for studying protein-protein interactions, where the thiadiazole core served as an effective fluorescence quencher when paired with appropriate fluorophores. The compound's ability to penetrate cell membranes while maintaining stability in physiological conditions makes it particularly valuable for live-cell imaging studies.

From a pharmaceutical development perspective, preliminary ADMET studies indicate that 2-bromo-5-{(5-ethylfuran-2-yl)methylsulfanyl}-1,3,4-thiadiazole shows acceptable metabolic stability in human liver microsomes (t1/2 > 60 minutes) and moderate plasma protein binding (approximately 85%). However, researchers note that solubility in aqueous media remains a challenge (measured logP = 2.8), prompting ongoing structure-activity relationship studies to optimize physicochemical properties while maintaining biological activity. Several patent applications filed in 2023-2024 suggest growing commercial interest in this chemical scaffold.

Future research directions highlighted in recent reviews include exploring this compound's potential in targeted protein degradation (PROTACs development), its application as a covalent inhibitor scaffold through the reactive bromine center, and its use in metal-organic frameworks for drug delivery systems. The unique combination of the electron-rich thiadiazole ring and the hydrophobic furan moiety presents opportunities for designing novel bioactive molecules with improved pharmacological profiles. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates in the coming years.

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